N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic heterocyclic compound featuring a cyclopenta[b]thiophene core modified with a tetrazole ring and a hexyl carboxamide side chain. The tetrazole moiety (1H-tetrazol-1-yl) enhances metabolic stability and bioavailability, while the hexyl chain contributes to lipophilicity, influencing membrane permeability and target binding . Its synthesis typically involves functionalizing the cyclopenta[b]thiophene scaffold via reactions with triethyl orthoformate, sodium azide, and hydrazine hydrate, as outlined in related synthetic protocols .
Properties
Molecular Formula |
C15H21N5OS |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-hexyl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H21N5OS/c1-2-3-4-5-9-16-14(21)13-11-7-6-8-12(11)22-15(13)20-10-17-18-19-20/h10H,2-9H2,1H3,(H,16,21) |
InChI Key |
GWQXXXCUFVOAAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst . The cyclopentathiophene core can be synthesized through a series of cyclization reactions involving thiophene derivatives . The final step involves the coupling of the tetrazole and cyclopentathiophene intermediates under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the development of efficient purification methods to ensure high purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution: The tetrazole ring and the carboxamide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit diverse pharmacological profiles, influenced by substituent variations. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Analysis
Substituent-Driven Pharmacokinetics :
- Alkyl chains (e.g., hexyl) enhance lipophilicity, favoring membrane permeability and prolonged half-life, whereas polar groups (e.g., methoxy) improve solubility but may limit bioavailability .
- Tetrazole and thiazole moieties contribute to hydrogen bonding and target affinity, critical for kinase inhibition .
Activity-Specific Modifications: Anticancer analogs (e.g., cyano-thiophene-thiazole derivatives) exhibit nanomolar potency against MCF7 cells by mimicking tyrosine kinase inhibitors like gefitinib . Anticonvulsant derivatives (e.g., o-tolyl Schiff bases) demonstrate efficacy in electroshock models, likely via GABAergic modulation .
ADME Profiles :
- Hexyl-substituted compounds show favorable absorption and distribution due to balanced logP values, while carbazole derivatives may face metabolic challenges due to bulkier aromatic systems .
Research Findings and Mechanistic Implications
- Tetrazole Role : The 1H-tetrazol-1-yl group acts as a bioisostere for carboxylic acids, improving stability and reducing ionization at physiological pH, which enhances CNS penetration .
- Kinase Inhibition: Cyano-thiophene analogs (e.g., compound 24 in ) inhibit ATP-binding sites in tyrosine kinases, a mechanism shared with clinical agents like dasatinib .
- Anticonvulsant Activity: Schiff base derivatives () likely interact with GABA receptors or sodium channels, supported by docking studies against 4-aminobutyrate-aminotransferase .
Biological Activity
N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H21N5OS
- Molecular Weight : 319.4 g/mol
- IUPAC Name : N-hexyl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- CAS Number : Not explicitly listed in the results, but it can be referenced via its molecular formula.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. The following sections summarize key findings from various studies.
1. Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit notable antimicrobial properties. In vitro studies have shown that N-hexyl derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
2. Anticancer Potential
Several studies have explored the anticancer effects of this compound. In a study conducted on human cancer cell lines, this compound demonstrated cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cells. The compound induced apoptosis through activation of caspase pathways and modulation of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction via caspase activation |
| A549 | 15.0 | Cell cycle arrest at G2/M phase |
3. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. In animal models of inflammation, administration of N-hexyl derivatives resulted in significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to the inhibition of NF-kB signaling pathways.
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor, particularly targeting kinases involved in cell proliferation.
- Receptor Modulation : It may interact with specific receptors, influencing downstream signaling pathways related to inflammation and apoptosis.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to disruption of replication processes.
Case Study 1: Anticancer Activity
In a controlled experiment involving N-hexyl derivatives on breast cancer cells, researchers observed a dose-dependent increase in apoptosis markers after 24 hours of treatment. Flow cytometry analysis indicated that the compound significantly increased the percentage of cells in the sub-G1 phase, indicative of apoptotic cell death.
Case Study 2: Anti-inflammatory Effects
An experimental model using mice treated with lipopolysaccharide (LPS) showed that administration of N-hexyl derivatives led to a marked decrease in paw edema and inflammatory cytokines compared to control groups. Histological examination revealed reduced infiltration of inflammatory cells in treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
